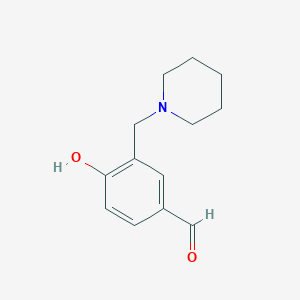

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde

Beschreibung

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde is a benzaldehyde derivative featuring a hydroxy group at the para position (C4) and a piperidinylmethyl substituent at the meta position (C3). This compound combines a reactive aldehyde group with a nitrogen-containing heterocycle (piperidine), making it structurally versatile for applications in medicinal chemistry and organic synthesis. The hydroxy group enhances solubility in polar solvents, while the piperidine moiety may influence bioavailability and receptor-binding interactions, particularly in central nervous system (CNS)-targeted molecules .

Eigenschaften

IUPAC Name |

4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14/h4-5,8,10,16H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOQAWNFSFYKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253094 | |

| Record name | 4-Hydroxy-3-(1-piperidinylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500859-97-2 | |

| Record name | 4-Hydroxy-3-(1-piperidinylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500859-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-(1-piperidinylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

4-Hydroxybenzaldehyde+Piperidine→4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-piperidin-1-ylmethyl-benzoic acid.

Reduction: Formation of 4-hydroxy-3-piperidin-1-ylmethyl-benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

HPB has been investigated for various pharmacological activities, primarily due to its structural features which facilitate interactions with biological targets.

1.1. Gastrointestinal Motility Stimulation

Research indicates that derivatives of piperidine, including those related to HPB, can stimulate gastrointestinal motility. This property is beneficial in treating conditions such as gastric ulcers and other digestive disorders. A patent describes N-(3-hydroxy-4-piperidinyl)benzamide derivatives that exhibit these effects, suggesting a similar potential for HPB derivatives .

1.3. Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological properties. Compounds similar to HPB have been studied for their potential in treating psychiatric disorders and migraines, indicating that HPB may also possess relevant neuroactive properties .

Synthetic Applications

HPB serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.

2.1. Synthesis of Derivatives

HPB can be utilized in the synthesis of various derivatives through reactions such as Mannich reactions and condensation processes. For example, reactions involving aromatic aldehydes and piperidine have been explored to yield novel compounds with enhanced biological activity .

2.2. Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in developing reagents for spectroscopic determination of metal ions and organic compounds . Its hydrazone derivatives have been employed as analytical reagents due to their ability to form stable complexes with various analytes.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of HPB:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s biological activity. The piperidinylmethyl group may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Functional Groups and Bioactivity The aldehyde group in 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde and 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde suggests reactivity for Schiff base formation, a trait exploited in drug design for covalent binding or prodrug activation .

Antioxidant Potential The hydroxy group in 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde may confer radical-scavenging activity akin to 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, which showed strong DPPH scavenging (IC₅₀: 12.3 µM) .

Research Findings and Gaps

- Synthetic Feasibility : The compound’s synthesis likely parallels methods for similar aldehydes, such as Vilsmeier-Haack formylation or nucleophilic substitution on pre-functionalized benzaldehydes .

- Patent Landscape : Piperazine/piperidine derivatives dominate CNS and inflammation patents, suggesting unexplored opportunities for this compound .

Biologische Aktivität

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde can be represented as follows:

The synthesis typically involves the reaction of piperidine derivatives with benzaldehyde under specific conditions, often utilizing solvents such as dichloromethane or ethanol to enhance yield and purity .

The biological activity of 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde is primarily attributed to its ability to interact with various molecular targets. The piperidine moiety is known to influence binding affinities to receptors and enzymes, which may modulate several biochemical pathways. Notably, compounds similar to this one have shown interactions with cholinesterase enzymes, indicating potential applications in neurodegenerative diseases such as Alzheimer’s .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds exhibiting structural similarities to 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin .

Antimicrobial Properties

Research indicates that 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde may possess antimicrobial properties. Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death. Studies on related piperidine derivatives suggest a mechanism involving membrane disruption and inhibition of metabolic processes in bacteria .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of piperidine derivatives. Compounds related to 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases . The dual inhibition mechanism could provide a therapeutic avenue for treating conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a piperidine derivative can react with a substituted benzaldehyde under basic conditions. In a reported method for analogous compounds, anhydrous K₂CO₃ in DMF at 80°C for 12 hours facilitated the coupling of piperidine with fluorobenzaldehyde . Key variables affecting yield include temperature (optimal at 80–100°C), solvent polarity (DMF preferred for high-boiling reactions), and stoichiometric ratios of reactants (1:1.2 molar ratio of benzaldehyde to piperidine derivatives to minimize by-products). Post-reaction purification via ice-water precipitation followed by filtration is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol-sodium acetate/sodium 1-octanesulfonate buffer, pH 4.6) to assess purity. System suitability tests (e.g., peak symmetry, retention time reproducibility) ensure analytical consistency .

- NMR/FTIR : Confirm the presence of the aldehyde proton (~9.8–10.0 ppm in ¹H NMR) and piperidine N-methyl groups (2.5–3.5 ppm). FTIR peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (O-H stretch) validate functional groups .

Q. What solvent systems are optimal for dissolving 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde in experimental setups?

- Methodological Answer : The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but freely soluble in polar organic solvents like ethanol, DMSO, or methanol. For kinetic studies, use ethanol due to its low reactivity with aldehydes. For reactions requiring anhydrous conditions, DMF or THF is preferable. Pre-saturate solvents with nitrogen to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How can conflicting data from spectroscopic and chromatographic analyses be resolved?

- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. For example, aldehyde-enol tautomerism can shift NMR peaks. To resolve this:

- Tandem LC-MS : Confirm molecular weight and fragmentation patterns.

- Variable Temperature NMR : Perform ¹H NMR at 25°C and −10°C to observe tautomeric equilibrium shifts.

- Spiking Experiments : Add a pure reference standard (if available) to HPLC runs to confirm retention time alignment .

Q. What strategies optimize synthetic yield while minimizing by-products in piperidine-benzaldehyde conjugates?

- Methodological Answer :

- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions like aldol condensation.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes, maintaining yields >80% while minimizing thermal degradation .

- By-Product Analysis : Use GC-MS to identify and quantify impurities (e.g., dimerized aldehydes). Adjust reactant stoichiometry or add radical inhibitors (e.g., BHT) as needed .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation, spirocyclic derivatives) or benzaldehyde substituents (e.g., methoxy, nitro groups).

- Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine or serotonin receptors, given piperidine's pharmacological relevance). Use radioligand displacement assays (IC₅₀ determination) for quantitative comparisons .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins, prioritizing analogs with improved steric and electronic complementarity .

Q. What are critical safety considerations when handling 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or vapors.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station. Store antidotes (e.g., activated charcoal for ingestion) in accessible locations .

- Waste Disposal : Neutralize aldehyde-containing waste with a bisulfite solution before disposal to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.